Product packaging for 6-(2-Methoxyethoxy)quinazolin-4-OL(Cat. No.:CAS No. 1092460-48-4)

6-(2-Methoxyethoxy)quinazolin-4-OL

Cat. No.: B2878085
CAS No.: 1092460-48-4
M. Wt: 220.228
InChI Key: XFCLOWQRJIOKNQ-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)quinazolin-4-OL is a quinazoline-based compound offered for research and development purposes. Quinazoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, characterized by a fused bicyclic ring system that allows for extensive structural modification to optimize pharmacological properties . These compounds are widely investigated for their potential as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR), a key protein in cell signaling pathways that regulate proliferation and survival . The structural flexibility of the quinazolinone scaffold enables interaction with various biological targets, and related compounds have been shown to induce tumor cell death through multiple pathways, including apoptosis . The 2-methoxyethoxy substituent on the quinazoline core is a feature of pharmacological interest, as similar alkoxy side chains are found in several bioactive molecules and are known to influence the compound's solubility and binding affinity . Researchers utilize this compound as a key synthetic intermediate or building block in the development of novel therapeutic agents, particularly in oncology research . Its research applications extend to structure-activity relationship (SAR) studies, where it serves as a core structure for designing and evaluating new chemical entities with enhanced efficacy and selectivity. Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O3 B2878085 6-(2-Methoxyethoxy)quinazolin-4-OL CAS No. 1092460-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methoxyethoxy)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCLOWQRJIOKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 2 Methoxyethoxy Quinazolin 4 Ol and Analogous Structures

Retrosynthetic Analysis and Strategic Precursor Selection for Quinazolinones

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. researchgate.net It involves breaking down the target molecule into simpler, commercially available starting materials. For quinazolinones, this analysis often points to key precursors like substituted anilines and benzamides. researchgate.net

Synthesis of Substituted Benzaldehyde (B42025) and Benzonitrile Intermediates

The synthesis of quinazolinone derivatives frequently begins with appropriately substituted aromatic precursors. For instance, the synthesis of analogs like 6,7-bis(2-methoxyethoxy)quinazoline derivatives often starts from 3,4-dihydroxybenzaldehyde. google.com This starting material can be alkylated to introduce the desired methoxyethoxy side chains, yielding 3,4-bis(2-methoxyethoxy)benzaldehyde. This intermediate can then be further transformed into the corresponding benzonitrile, a key building block for the quinazoline (B50416) ring. google.com

A general route for the preparation of substituted benzonitriles involves the conversion of a corresponding benzaldehyde. One reported method involves heating the benzaldehyde with acetic anhydride, followed by treatment with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then dehydrated to the nitrile. google.com

Construction of the Quinazolin-4(3H)-one Core (e.g., 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one)

The formation of the quinazolin-4(3H)-one core is a critical step in the synthesis of these compounds. A widely used method involves the cyclization of a 2-aminobenzamide (B116534) derivative with a suitable one-carbon source. For example, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one can be synthesized from ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate by heating it in formamide (B127407). nih.gov This reaction, known as the Niementowski quinazolinone synthesis, is a classic and versatile method for constructing the quinazolinone ring system. rsc.org

Another approach involves the reaction of a 2-aminobenzonitrile (B23959) with formamide or other reagents to construct the pyrimidine (B1678525) ring of the quinazoline system. google.com The synthesis of erlotinib, a well-known quinazoline-based drug, has been achieved through various routes, often involving the formation of the 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one intermediate. sci-hub.searkat-usa.org

The following table summarizes a synthetic route to a key quinazolinone intermediate:

Starting Material Reagent(s) Product Reference
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateFormamide, heat6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one nih.gov

Functional Group Interconversions at C-4 (e.g., Chlorination for Further Derivatization)

The hydroxyl group at the C-4 position of the quinazolin-4-ol is often converted to a chlorine atom to facilitate further derivatization. This chlorination step is crucial for introducing various substituents at this position through nucleophilic substitution reactions. nih.govekb.eg Common chlorinating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). nih.govnih.govresearchgate.net

For example, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one can be treated with POCl₃ to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. nih.gov This chlorinated intermediate is a versatile precursor for the synthesis of a wide range of 4-substituted quinazoline derivatives. nih.govscielo.org.mx The reaction conditions for chlorination, such as temperature and the presence of a base, can be optimized to improve yields and minimize side reactions. researchgate.net

The table below outlines the chlorination of a quinazolinone core:

Starting Material Reagent(s) Product Reference
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-onePhosphorus oxychloride (POCl₃)4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline nih.gov

Classical and Contemporary Synthetic Strategies for Quinazoline Systems

The synthesis of quinazoline systems has evolved from classical methods to more modern and efficient strategies. These methods offer various advantages in terms of yield, substrate scope, and reaction conditions.

Cyclization Reactions for Quinazolinone Ring Formation

As mentioned earlier, the Niementowski reaction is a classical and widely employed method for quinazolinone synthesis, involving the condensation of anthranilic acids or their derivatives with amides. rsc.org Variations of this method continue to be developed to improve efficiency and expand its applicability.

Contemporary strategies often focus on catalyst-driven cyclization reactions. For instance, copper-catalyzed and iron-catalyzed reactions have been developed for the synthesis of quinazolinones from o-bromobenzamides and amidines, or from 2-aminobenzamides and various coupling partners. rsc.orgnih.gov Metal-free cyclization reactions have also been reported, offering a more environmentally friendly approach. nih.govfrontiersin.org Ultrasound-assisted synthesis has emerged as a rapid and efficient method for the condensation cyclization of o-aminobenzamides and aldehydes to form quinazolinones under ambient conditions. rsc.org

Introduction of the 2-Methoxyethoxy Moiety via Alkylation

The 2-methoxyethoxy group is a common substituent in many biologically active quinazoline derivatives, often introduced to enhance solubility and other pharmacokinetic properties. evitachem.com This moiety is typically introduced via an alkylation reaction.

In the synthesis of compounds like 6-(2-Methoxyethoxy)quinazolin-4-OL, the 2-methoxyethoxy group can be introduced at an early stage, for example, by alkylating a dihydroxybenzaldehyde precursor with 1-bromo-2-methoxyethane (B44670) or a similar alkylating agent. arkat-usa.org Alternatively, the alkylation can be performed on a pre-formed quinazolinone ring that has a suitable functional group, such as a hydroxyl group, that can be alkylated. The choice of base, solvent, and temperature is crucial for achieving high yields and regioselectivity in these alkylation reactions. juniperpublishers.com

Regioselective Functionalization of the Quinazoline Nucleus

Regioselectivity is a critical aspect of quinazoline synthesis, particularly when multiple reactive sites are present. The quinazoline ring system has distinct electrophilic and nucleophilic centers that can be selectively targeted.

Position 4: The C4 position of the quinazoline ring is highly electrophilic, making it a prime site for nucleophilic aromatic substitution (SNAr) reactions. rroij.commdpi.com Numerous studies have shown that when starting with 2,4-dichloroquinazoline (B46505) precursors, a wide array of nucleophiles, including anilines, benzylamines, and aliphatic amines, preferentially substitute the chlorine atom at the 4-position. mdpi.com This high degree of regioselectivity is consistently observed across various reaction conditions and with both electron-donating and electron-withdrawing groups on the quinazoline core. mdpi.com

Position 2: Achieving regioselective functionalization at the C2 position can be more challenging. beilstein-journals.org However, strategies have been developed to overcome this. One approach involves the use of 4-azido-6,7-dimethoxy-2-sulfonylquinazolines. The sulfonyl group at C2 can be selectively displaced by nucleophiles, and the azide (B81097) at C4 can be subsequently reduced. beilstein-journals.org This methodology has been successfully applied in the synthesis of α1-adrenoceptor blockers like terazosin (B121538) and prazosin. beilstein-journals.org

Position 5: C-H functionalization offers another avenue for regioselective modification. For instance, a ruthenium(II)-catalyzed C-5 alkenylation of quinazolinone-coumarin conjugates has been reported, utilizing an amide as a directing group to achieve excellent regioselectivity. nih.gov

Other Positions: The reactivity of other positions on the quinazoline nucleus can also be exploited. For example, substrates with electron-donating groups like methoxy (B1213986) at the 4- and 5-positions have been shown to undergo alkenylation reactions successfully. acs.org

The following table summarizes the regioselective functionalization of the quinazoline nucleus:

PositionReactivityReaction TypeKey Reagents/CatalystsRef
C4 ElectrophilicSNArAmines, Pd(PPh3)4, Cs2CO3 rroij.commdpi.com
C2 Less ReactiveSNAr4-azido-2-sulfonylquinazolines, Nucleophilic amines beilstein-journals.org
C5 ---C-H AlkenylationRu(II) catalyst, Amide directing group nih.gov

Optimization and Scale-Up Considerations in Quinazoline Synthesis

Moving from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and pathways to ensure efficiency, safety, and cost-effectiveness.

Process Intensification and Yield Enhancement Strategies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In quinazoline synthesis, several strategies are employed:

Continuous Flow Synthesis: This technique offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and better reproducibility. acs.org For example, a continuous flow process was developed for the synthesis of a quinazoline organozinc intermediate, overcoming the instability of the organomagnesium species at higher temperatures in a batch process. acs.org Continuous flow has also been used to synthesize dapagliflozin, allowing the reaction temperature to be raised from -78 °C to -20 °C. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields. nih.gov For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones showed enhanced yields under microwave conditions compared to conventional heating. nih.gov

Catalyst Optimization: The choice of catalyst is crucial for yield enhancement. Transition-metal catalysts, particularly palladium, have been extensively used to streamline the synthesis of complex quinazolines. nih.gov Metal-free catalytic systems are also gaining traction. nih.gov

Solvent and Reagent Optimization: A study on the synthesis of a quinazolinone intermediate found that using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as the solvent and N,N-diisopropylethylamine (DIPEA) as the base led to a higher yield and purity compared to using dimethyl sulfoxide (B87167) (DMSO) or neat conditions. researchgate.netacs.org

Streamlining Reaction Pathways for Reduced Intermediates

Minimizing the number of synthetic steps is a key goal in process optimization as it reduces waste, time, and cost.

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates is a highly efficient strategy. A one-pot, three-component synthesis of quinazoline derivatives from 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) has been developed. tandfonline.com Similarly, a one-pot synthesis of quinazolin-4(3H)-ones from isovanillin (B20041) has been reported, which overcomes the difficulties of multi-step procedures. arkat-usa.org

Tandem and Cascade Reactions: These reactions involve a sequence of intramolecular transformations, often initiated by a single catalytic event. An I2/KI-promoted oxidative C-C bond formation from C(sp3)-H and C(sp2)-H bonds allows for the construction of quinazolines from readily prepared amidines in a practical, environmentally benign manner that can be performed on a gram scale. organic-chemistry.org

Industrial Scale Synthesis Methodologies

The successful translation of a synthetic route to an industrial scale requires robustness, scalability, and economic viability.

Convergent Synthesis: This strategy involves synthesizing different fragments of a complex molecule separately and then coupling them together in the final steps. A synthetic route to BIX-01294, a quinazoline-based compound, was designed using a convergent approach starting from 2-amino-4,5-dimethoxybenzoic acid and urea. researchgate.net

Selection of Readily Available and Economical Starting Materials: The industrial synthesis of Afatinib, a quinazoline-based drug, was improved by using easily obtainable raw materials in a simpler, more economical, and environmentally friendly process. arkat-usa.org

Overcoming Purification Challenges: Large-scale synthesis often presents purification challenges. In the synthesis of one quinazolinone intermediate, poor solubility made traditional batch extraction inefficient. acs.org Developing alternative purification methods, such as crystallization, is crucial for large-scale production. acs.org A gram-scale synthesis of 2-phenyl quinazoline-4(3H)-one was achieved with a 96% isolated yield, demonstrating the operational simplicity and scalability of the method. rsc.org

Principles and Applications of Green Chemistry in Quinazoline Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents. Green chemistry encourages the use of more environmentally benign alternatives. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been successfully used in the synthesis of quinazolinone derivatives. tandfonline.comresearchgate.net Water-assisted methods have also been developed. nih.gov

Metal-Free Catalysis: While transition metals are effective catalysts, they can be toxic and costly. Developing metal-free catalytic systems is a key area of green chemistry research. A metal-free, visible light-mediated oxidative coupling catalyzed by a photoredox organocatalyst enables a fast synthesis of multisubstituted quinazolines. organic-chemistry.org Another metal-free approach utilizes an iodine-catalyzed benzylic sp3 C-H bond amination. organic-chemistry.org

Atom Economy: This principle emphasizes maximizing the incorporation of all materials used in the process into the final product. One-pot and tandem reactions are inherently more atom-economical as they reduce the number of intermediate steps and purification processes. nih.gov

Use of Renewable Feedstocks: While not extensively detailed for quinazoline synthesis in the provided results, the broader goal of green chemistry is to utilize renewable resources as starting materials whenever feasible.

Energy Efficiency: Microwave-assisted synthesis and continuous flow processes can contribute to energy efficiency by reducing reaction times and allowing for better temperature control. acs.orgnih.gov

The following table highlights some green chemistry approaches in quinazoline synthesis:

Green Chemistry PrincipleApplication in Quinazoline SynthesisExampleRef
Greener Solvents Use of deep eutectic solvents (DES) and water.Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives in choline (B1196258) chloride:urea DES. tandfonline.comresearchgate.net
Metal-Free Catalysis Use of organocatalysts and iodine-based systems.Salicylic acid-catalyzed oxidative condensation for 2-substituted quinazolines. nih.gov
Atom Economy One-pot, multi-component reactions.Four-component synthesis from anilines, aromatic aldehydes, and ammonium iodide. rsc.org
Energy Efficiency Microwave-assisted and continuous flow synthesis.Microwave-assisted synthesis of 2,3-dihydroquinazolin-4(1H)-ones. nih.gov

Structure Activity Relationship Sar Studies of 2 Methoxyethoxy Quinazoline Derivatives

Elucidation of the Methoxyethoxy Group's Role in Biological Activity

The methoxyethoxy group plays a multifaceted role in the biological activity of quinazoline (B50416) derivatives. Its presence significantly influences the molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.

One of the key contributions of the 2-methoxyethoxy group is the enhancement of water solubility. This is a critical factor for bioavailability. The ethylene (B1197577) glycol-like nature of this substituent, with its ether oxygen atoms, can participate in hydrogen bonding with aqueous environments, improving solubility compared to simpler alkyl or methoxy (B1213986) groups.

Computational modeling and X-ray crystallography studies on related compounds, such as 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one, show that the methoxyethoxy chains can adopt specific conformations, creating a "V" shape around the quinazoline core. This conformation exposes the oxygen atoms, making them available for hydrogen bonding. Furthermore, molecular docking and simulation studies have demonstrated that the 2-methoxyethoxy chain can directly interact with biological targets. For instance, in studies involving EGFR inhibitors, the methoxyethoxy chain was found to form hydrogen bonds with key amino acid residues like Cys 773 in the enzyme's active site. nih.gov This direct interaction underscores the group's importance in ligand-receptor binding and subsequent biological response.

The flexible nature of the methoxyethoxy chain allows it to adapt its conformation to fit within binding pockets, potentially leading to higher affinity and potency. This combination of improved solubility and direct, favorable interactions with target proteins highlights the strategic importance of the methoxyethoxy group in designing potent quinazoline-based therapeutic agents.

Impact of Substituent Position on Quinazoline Pharmacophore

For anticancer activity, substitutions at positions 2, 4, 6, and 7 of the quinazoline system are particularly crucial. mdpi.comnih.gov Research has consistently shown that attaching different groups to these positions is a fundamental strategy for developing novel and effective agents. mdpi.com Specifically, the introduction of bulky or electron-donating groups at the C-6 and/or C-7 positions is often advantageous for inhibitory activity against targets like epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.comnih.gov SAR studies have revealed that derivatives with substituents at these positions often exhibit increased potency. mdpi.com

The presence of a halogen atom at position 6 can enhance antimicrobial activities. nih.gov Moreover, for antiproliferative activity, having a hydrogen-bond receptor group on a ring attached at position 6 of the quinazoline is considered important for improving efficacy. nih.gov The general pharmacophore for many EGFR inhibitors includes substitutions at C-6 and C-7, as seen in numerous clinically evaluated compounds. mdpi.com This underscores the strategic importance of modifying these positions to achieve desired biological outcomes.

Position on Quinazoline RingImpact of SubstitutionExample of Activity Influenced
C-2 Methyl, amine, or thiol groups are often essential. nih.govAntimicrobial Activity nih.gov
C-4 Amine or substituted amines can improve activity. nih.gov Aryloxy, aniline, and N-methylaniline fragments have been studied. mdpi.comAntimicrobial, Kinase Inhibition nih.govmdpi.com
C-6 Bulky substituents, halogen atoms, and groups capable of hydrogen bonding can increase potency. nih.govmdpi.comnih.govAnticancer, Antimicrobial nih.govmdpi.com
C-7 Bulky substituents and specific groups like morpholinopropoxy can lead to potent inhibition. mdpi.comKinase Inhibition, Anticancer mdpi.com
C-8 Halogen atoms can enhance biological effects. nih.govAntimicrobial Activity nih.gov

Systematic Structural Modifications and Their Functional Consequences

Systematic structural modifications of the quinazoline scaffold, particularly those bearing methoxyethoxy groups, have been extensively explored to optimize biological activity. These modifications often involve introducing various substituents at different positions of the quinazoline core to enhance potency and selectivity against specific biological targets.

One common strategy involves the hybridization of the quinazoline scaffold with other bioactive pharmacophores. researchgate.net For instance, a series of novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine derivatives were synthesized, structurally resembling the anticancer drug erlotinib. nih.govrjeid.com In this series, the introduction of an N-ethynyl phenyl group at the 4-position of the 6,7-bis(2-methoxyethoxy)quinazoline core was investigated. The resulting compounds were screened for their anticancer properties, with some showing significant activity against various cancer cell lines. nih.govrjeid.com

Another approach involves modifying the groups attached to the quinazoline nitrogen. In a study on PARP-1 inhibitors, quinazoline-2,4(1H,3H)-dione derivatives were synthesized using various amino acid building blocks. nih.gov The results suggested that compounds featuring β-proline and piperidine-4-carboxylic acid groups were effective PARP-1 inhibitors. nih.gov

The following table summarizes the functional consequences of some systematic structural modifications on quinazoline derivatives with C6/C7 alkoxy substitutions.

Base ScaffoldModificationFunctional Consequence
6,7-bis(2-methoxyethoxy)quinazolineIntroduction of N-(3-ethynyl Phenyl) group at C-4Active as anticancer agents against various cell lines. nih.govrjeid.com
6,7-dimethoxyquinazolineAddition of 4-(3'-Bromo-4'-hydroxylphenyl)-amino group at C-4Potent cytotoxic activity against human glioblastoma cells. nih.gov
Quinazoline-2,4(1H,3H)-dioneIncorporation of β-proline and piperidine-4-carboxylic acid groupsPromising PARP-1 inhibitor activity. nih.gov
6,7-Bis-(2-methoxy-ethoxy)-quinazolineAddition of a piperazine-1-carboxylic acid [4-(4-bromo-phenoxy)-phenyl]-amide at C-4Investigated as potential kinase inhibitors.

These examples demonstrate that a deep understanding of SAR is crucial for the rational design of new, more effective quinazoline-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org This approach is invaluable for predicting the activity of new, unsynthesized molecules, thereby guiding the design and optimization of more potent drug candidates. nih.gov

For quinazoline derivatives, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been successfully developed. rsc.org These models analyze the steric and electrostatic fields of a set of molecules to identify the structural features that are critical for their biological activity. For example, QSAR studies on quinazolinone derivatives as PI3Kδ inhibitors revealed that the bioactivity was most significantly affected by electrostatic and hydrophobic fields. rsc.org The resulting contour maps from these analyses provide a visual guide, indicating where modifications to the molecular structure (e.g., adding bulky groups or electron-withdrawing/donating groups) would likely enhance or diminish activity. rsc.org

QSAR models have been specifically developed to design quinazoline-based inhibitors against both wild-type and mutant forms of EGFR, a key target in cancer therapy. nih.gov By training models on datasets of known quinazoline inhibitors, researchers have achieved high correlation between the predicted and experimentally determined inhibitory activities (IC50 values). nih.gov In one study, descriptors such as constitutional, functional, and charge-based parameters were found to be significant for predicting the anticancer activity of quinazoline derivatives. researchgate.net The insights gained from these QSAR models, often combined with molecular docking simulations, provide a powerful platform for the rational design of novel inhibitors with improved potency and selectivity. rsc.orgresearchgate.net This predictive power helps to prioritize which compounds to synthesize and test, saving significant time and resources in the drug discovery process.

Mechanistic Investigations of Biological Activities of 2 Methoxyethoxy Quinazoline Derivatives

Enzyme Inhibition Kinetics and Mechanisms

Tyrosinase Inhibition by 6,7-bis-(2-methoxyethoxy)-4(3H)-quinazolinone

A notable derivative, 6,7-bis-(2-methoxyethoxy)-4(3H)-quinazolinone (BMEQ), has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and enzymatic browning. nih.gov Studies have demonstrated its significant inhibitory activity, with a reported IC₅₀ value of 160 ± 6 μM. nih.gov This level of inhibition highlights its potential as a controlling agent for browning in postharvest fruits. nih.gov

Competitive and Non-Competitive Inhibition Modes

Kinetic analysis reveals that BMEQ acts as a competitive inhibitor of tyrosinase. nih.gov This mode of inhibition suggests that BMEQ binds to the active site of the enzyme, thereby competing with the substrate. In contrast, other quinazolinone derivatives have been shown to exhibit different inhibitory patterns. For instance, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) was identified as a mixed-type and reversible tyrosinase inhibitor. researchgate.net Similarly, 4-hexylresorcinol demonstrated noncompetitive inhibition of α-glucosidase. researchgate.net

Binding Mechanisms and Energetics

The interaction between BMEQ and tyrosinase involves a static quenching mechanism, indicating the formation of a stable complex. nih.gov This binding is driven by a combination of hydrogen bonds and hydrophobic interactions. nih.gov The formation of the BMEQ-tyrosinase complex leads to a loosening of the enzyme's basic framework structure, which in turn affects its conformation and reduces its catalytic activity. nih.gov This conformational change increases the hydrophobicity of the tyrosinase molecule and facilitates non-radiative energy transfer between the inhibitor and the enzyme. nih.gov

Exploration of Other Relevant Enzyme Targets

The quinazoline (B50416) scaffold is known to interact with various other enzymes. For instance, certain quinazolinone derivatives have been identified as inhibitors of bacterial DNA gyrase subunit B (GyrB), a promising target for new antibiotics. nih.govrsc.org These inhibitors, such as those based on a 4-hydroxy-2-quinolone-3-carboxamide scaffold, have shown potent activity against GyrB. nih.gov Additionally, some quinazolin-2,4-dione derivatives have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. bohrium.com Several quinazolinone derivatives have also been reported as potential DNA gyrase inhibitors. mdpi.comresearchgate.net

Receptor Binding Studies and Ligand-Target Interactions

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Quinazoline derivatives are well-established as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. researchgate.netnih.govekb.eg Many approved anti-cancer drugs, such as gefitinib (B1684475) and erlotinib, feature the quinazoline core. researchgate.net These compounds typically act as reversible inhibitors, competing with ATP for its binding site in the EGFR kinase domain. researchgate.net

The substitution pattern on the quinazoline ring is crucial for inhibitory activity. For example, novel morpholin-3-one-fused quinazoline derivatives have demonstrated potent inhibition of both wild-type and mutant EGFR. researchgate.net Similarly, quinazoline derivatives bearing a C-6 benzamide (B126) substituent have shown significant and selective inhibitory potency against EGFR kinase. sci-hub.st The presence of 2-methoxyethoxy groups, as seen in derivatives of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, is a feature of compounds designed as EGFR inhibitors. rjsocmed.comresearchgate.netbenthamdirect.comfrontiersin.org In silico docking studies have been employed to predict the binding modes of these compounds and to understand the structural requirements for potent inhibition. researchgate.netnih.gov

Analysis of Ligand-Receptor Complex Formation

The biological activity of quinazoline derivatives is intrinsically linked to their ability to form stable complexes with specific biological targets, primarily protein kinases. The 2-methoxyethoxy substitution on the quinazoline core plays a significant role in modulating this binding affinity. Research has demonstrated that the quinazoline scaffold is a versatile platform for designing inhibitors that target the ATP-binding site of various kinases. acs.orgresearchgate.net

Extensive structure-activity relationship (SAR) studies on 4-anilinoquinazolines have revealed critical features for potent inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, such as Flt and KDR. acs.org These studies indicate that while a wide range of substituents are tolerated at the C-7 position of the quinazoline ring, variation at the C-6 position is more limited. acs.org Nevertheless, the inclusion of a methoxyethoxy group at C-6 has been shown to be compatible with potent enzymatic inhibition. For instance, a 4-anilinoquinazoline (B1210976) derivative featuring a methoxyethoxy group at the C-7 position demonstrated exceptionally high potency, with an IC₅₀ value of less than 2 nM against the KDR kinase. acs.org

Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes of these derivatives. rjeid.comfrontiersin.orgresearchgate.net Docking studies have shown that quinazoline-sulfonamide hybrids can bind at the active site of histone deacetylase-like protein (HDLP) and VEGFR-2 kinase. frontiersin.org Similarly, for novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives, which are structurally analogous to erlotinib, in-silico analyses were used to predict and understand their interaction with protein targets. rjeid.combenthamdirect.com These computational predictions have often been validated by in-vitro study results. rjeid.combenthamdirect.com

The binding affinity of several 2-methoxyethoxy quinazoline derivatives against their respective targets has been quantified, as shown in the table below.

CompoundTarget Receptor/EnzymeBinding Affinity (IC₅₀)
6,7-bis(2-methoxyethoxy)-4(3H)-quinazolinone (BMEQ)Tyrosinase160 μM
4-Anilinoquinazoline with C-7 methoxyethoxy group (Compound 13)KDR (VEGFR-2)< 2 nM acs.org
Quinazoline-Thiazole Hybrid (SA02)EA.hy926 cells0.79 µM researchgate.net
Quinazoline-Thiazole Hybrid (SA04)EA.hy926 cells1.12 µM researchgate.net
Quinazoline-Thiazole Hybrid (SA05)EA.hy926 cells0.88 µM researchgate.net

Molecular-Level Insights into Biological Efficacy

The formation of a ligand-receptor complex, as detailed above, initiates a cascade of molecular events that translate into a measurable biological effect. For 2-methoxyethoxy quinazoline derivatives, the primary mechanism of action is the inhibition of protein kinase activity, which disrupts cellular signaling pathways crucial for the proliferation and survival of cancer cells. rjeid.comevitachem.com

Many quinazoline derivatives function as epidermal growth factor receptor (EGFR) inhibitors. By binding to the EGFR kinase domain, they block its autophosphorylation, thereby inhibiting downstream signaling pathways that promote tumor growth. This mechanism is central to the anticancer properties of compounds like N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives, which were designed to be structurally similar to the known EGFR inhibitor, erlotinib. rjeid.comrjsocmed.com

Beyond EGFR, these compounds target other critical pathways. The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway, which is vital for cell growth, proliferation, and survival, is another key target. frontiersin.org Inhibition of this pathway is considered an effective anticancer mechanism for certain quinazoline derivatives. frontiersin.org Similarly, by inhibiting VEGFR, these compounds can disrupt angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis. researchgate.net

The biological efficacy of these compounds is not limited to kinase inhibition. Some derivatives exhibit their anticancer effects by acting as tubulin inhibitors. frontiersin.orgnih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division. frontiersin.org By binding to tubulin, these molecules prevent the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death). frontiersin.orgevitachem.commdpi.com This disruption of microtubule structures is a well-established anticancer mechanism. mdpi.com The antiproliferative effects of compounds like 6-Methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazolin-4(3H)-one have been linked to this ability to induce cell cycle arrest. evitachem.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. derpharmachemica.com This method is crucial in structure-based drug design for understanding how quinazoline (B50416) derivatives, such as those related to 6-(2-Methoxyethoxy)quinazolin-4-ol, interact with their biological targets.

Docking studies on quinazoline derivatives frequently target the ATP-binding pocket of protein kinases like the Epidermal Growth Factor Receptor (EGFR). derpharmachemica.comfrontiersin.org The primary goal is to predict the binding geometry and affinity of the ligand. derpharmachemica.com The process involves placing the ligand in the active site of the protein and evaluating the interaction energy for numerous possible conformations. Scoring functions are then used to rank the poses, with lower binding energy values (often expressed in kcal/mol) indicating a more favorable interaction. derpharmachemica.com

Research findings from docking analyses reveal key interactions that stabilize the ligand-receptor complex. For instance, studies on 4-anilinoquinazoline (B1210976) derivatives, a class to which many EGFR inhibitors belong, have highlighted the importance of hydrogen bonds with specific amino acid residues in the kinase hinge region. derpharmachemica.comnih.gov The quinazoline ring itself often forms hydrophobic interactions with residues in the binding pocket. scispace.com Docking simulations have successfully identified novel quinazoline derivatives with better binding scores than established drugs, marking them as promising leads for further investigation. nih.govrjsocmed.com These computational hits are then prioritized for synthesis and in vitro testing. derpharmachemica.com

Table 1: Representative Molecular Docking Results for Quinazoline Derivatives against EGFR
Compound IDBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
QU297-9.8Met793, Cys7972
QU524-10.2Met793, Gly796, Cys7973
QU571-10.5Met793, Leu718, Thr7902
Dacomitinib (Control)-9.5Met793, Asp8552

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.govnih.gov Following docking, the most promising ligand-protein complexes are often subjected to MD simulations to analyze their conformational stability and the persistence of key interactions. nih.govrjsocmed.com

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the complex behaves in a simulated physiological environment. nih.govfrontiersin.org A key metric analyzed is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over the simulation period (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site and the protein maintains its structural integrity. nih.govfrontiersin.org

These simulations can confirm the binding modes predicted by docking and provide a more profound understanding of the binding affinity. nih.govrjsocmed.com By calculating the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), researchers can achieve a more accurate estimation of the ligand's potency. frontiersin.org Studies on quinazoline derivatives have used MD simulations to confirm that lead compounds exhibit stable binding and maintain crucial hydrogen bond interactions throughout the simulation, reinforcing their potential as effective inhibitors. nih.govrjsocmed.com

De Novo Design and Virtual Screening of Novel Quinazoline Derivatives

Computational approaches are pivotal in the search for novel quinazoline-based drug candidates through two primary strategies: virtual screening and de novo design.

Virtual Screening involves the computational screening of large libraries of existing compounds to identify molecules that are likely to bind to a specific drug target. derpharmachemica.comnih.gov For quinazoline derivatives, this process often starts with retrieving thousands of compounds from databases like PubChem or ZINC. nih.govresearchgate.net These compounds are then filtered based on drug-like properties, such as those defined by Lipinski's rule of five, before being docked into the target's active site. nih.govrjsocmed.com The top-ranked molecules, showing the best-predicted binding affinities, are selected for further experimental validation. derpharmachemica.com This approach has proven effective in identifying novel quinazoline-based EGFR inhibitors. frontiersin.orgnih.gov

De Novo Design , in contrast, involves the computational creation of entirely new molecules. mdpi.com This method uses algorithms to build novel chemical structures piece by piece, often starting from a core scaffold like quinazoline or by assembling molecular fragments within the target's binding site. tandfonline.comtandfonline.com The goal is to design molecules with optimal shape and chemical complementarity to the target. mdpi.com These newly designed compounds can then be evaluated using docking and ADME predictions before being considered for synthesis. tandfonline.com This strategy has been used to design novel quinazoline derivatives as inhibitors for targets like cyclin-dependent kinase 2 (CDK2) and Janus kinase 1 (JAK1). tandfonline.comkoreascience.kr

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A promising drug candidate must not only have high potency but also a favorable pharmacokinetic profile, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov Failures in clinical trials are often due to poor ADME properties. nih.gov In silico ADME prediction tools are therefore used early in the drug discovery process to filter out compounds that are likely to fail. nih.goviapchem.org

Various computational models predict key ADME parameters based on a molecule's structure. nih.gov For quinazoline derivatives, these predictions are crucial for optimization. nih.govrjsocmed.com Commonly predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability are estimated. tubitak.gov.trresearchgate.net

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to the elimination of the compound are assessed.

These predictions often rely on established guidelines like Lipinski's rule of five (e.g., molecular weight < 500, logP < 5) and Veber's rule (e.g., rotatable bonds ≤ 10) to assess "drug-likeness." nih.govtubitak.gov.tr Studies on novel quinazoline derivatives consistently report in silico ADME and toxicity filtering to ensure that the identified hits possess good pharmacokinetic profiles, making them more viable candidates for development. nih.govrjsocmed.comjapsonline.com

Table 2: Predicted In Silico ADME Properties for a Representative Quinazoline Derivative
ADME PropertyPredicted Value/ClassificationSignificance
Molecular Weight< 500 g/molComplies with Lipinski's Rule
LogP (Lipophilicity)< 5Complies with Lipinski's Rule
Human Intestinal Absorption> 85%Good oral absorption predicted
Blood-Brain Barrier (BBB) PermeationLowReduced potential for CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
HepatotoxicityLow RiskReduced potential for liver damage

Polymorphism and Solid State Research of Quinazoline Derivatives

Identification and Characterization of Polymorphic Forms (e.g., for Erlotinib hydrochloride)

The identification and characterization of different polymorphic forms are the foundational steps in solid-state research. A variety of analytical techniques are employed to distinguish between polymorphs and to elucidate their structural differences. Erlotinib hydrochloride, a quinazoline (B50416) derivative, serves as an excellent case study, with several of its polymorphic and hydrated forms having been extensively characterized. researchgate.netacs.orgrsc.org

The primary methods for identifying and characterizing polymorphs include:

X-ray Powder Diffraction (XRPD): This is the most definitive method for identifying different crystalline forms. Each polymorph exhibits a unique diffraction pattern due to its distinct crystal lattice. For instance, novel crystalline forms of Erlotinib hydrochloride, designated as Form-M, Form-N, and Form-P, have been identified and characterized by their unique XRPD patterns. google.com

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to measure the thermal transitions of a material, such as melting point and phase transitions between polymorphs. researchgate.net Thermogravimetric Analysis (TGA) provides information on the thermal stability and the presence of solvates (hydrates). researchgate.net

Spectroscopic Techniques (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can differentiate polymorphs by detecting variations in molecular vibrations that arise from different crystal packing and conformations. acs.org

Microscopy (SEM and HSM): Scanning Electron Microscopy (SEM) reveals the morphology and particle size of the crystals, which can differ between polymorphs. researchgate.net Hot-Stage Microscopy (HSM) allows for the visual observation of thermal transitions. researchgate.net

Table 1: Characterization Data for Selected Erlotinib Hydrochloride Polymorphs

Polymorph Key XRPD Peaks (2θ°) Thermal Behavior (DSC) Spectroscopic Features
Form A Distinct peaks not identical to Form B Higher melting point compared to Form B. acs.org Different FT-IR and Raman spectra from Form B, suggesting conformational differences. acs.org
Form B Unique diffraction pattern Lower melting point than Form A. acs.org Evidence of a nonclassical C≡C–H···O hydrogen bond not present or weaker in Form A. acs.org
Form M Specific set of characteristic peaks Stable at room temperature and elevated temperatures (60-120°C). google.com N/A
Form N Unique XRPD pattern Stable at room temperature and elevated temperatures. google.com N/A

| Form P | 2.97, 5.80, 6.36, 9.97, 10.54, 11.48, etc. google.com | Stable at room temperature and elevated temperatures. google.com | N/A |

This table is illustrative and based on available data for Erlotinib hydrochloride. N/A indicates data not available in the provided search results.

Crystallization Techniques for Polymorph Control

Controlling which polymorphic form is produced during crystallization is a significant challenge and a critical area of research. The choice of crystallization conditions can selectively favor the nucleation and growth of a desired polymorph. Various techniques are utilized to achieve this control for quinazoline derivatives.

Key crystallization methods include:

Solution Crystallization: This is the most common method, where the choice of solvent is crucial. For Erlotinib, for example, crystallization from non-polar solvents like toluene, benzene (B151609), and xylene under controlled conditions can yield Form I. rsc.org The rate of crystallization also plays a role; fast crystallization from polar solvents using rotary evaporation can produce the metastable Form II. rsc.org

Anti-Solvent Crystallization: In this technique, a solvent in which the compound is insoluble (an anti-solvent) is added to a solution of the compound, inducing precipitation. The rate of anti-solvent addition and the initial concentration are key parameters for controlling the polymorphic outcome. rsc.org

Supercritical Fluid Crystallization: This technique utilizes supercritical fluids, most commonly CO2, as a crystallization medium. It offers a high degree of control over parameters like pressure and temperature, which can be manipulated to produce specific polymorphs, including metastable forms that are difficult to obtain through conventional methods. buap.mx

Melt Crystallization: This involves heating the compound above its melting point and then cooling it to induce crystallization. The cooling rate is a critical parameter for polymorph selection.

Use of Additives: The presence of impurities or specifically added "tailor-made" additives can inhibit the growth of certain polymorphs while promoting the growth of others. mdpi.com

Table 2: Crystallization Methods for Polymorph Control of Quinazoline Derivatives

Crystallization Technique Key Parameters Outcome/Application
Solution Crystallization Solvent type, cooling rate, evaporation rate Can produce different polymorphs of Erlotinib (e.g., Form I from non-polar solvents, Form II from polar solvents). rsc.org
Anti-Solvent Crystallization Rate of anti-solvent addition, initial concentration, temperature. rsc.org Can favor the crystallization of specific polymorphs, including hydrates. rsc.org
Supercritical Fluid Crystallization Pressure, temperature gradient Can provide access to metastable polymorphs not obtainable by conventional methods. buap.mx

| Use of Additives | Type and concentration of additive | Can inhibit or promote the growth of specific polymorphs, stabilizing metastable forms. mdpi.com |

Influence of Polymorphism on Material Properties for Research Applications

The existence of different polymorphic forms has a profound impact on the material properties of quinazoline derivatives, which in turn affects their suitability for various research applications. The ability to selectively prepare and characterize different polymorphs is crucial for ensuring the reproducibility and reliability of experimental results.

Key properties influenced by polymorphism include:

Solubility and Dissolution Rate: Metastable polymorphs generally exhibit higher solubility and faster dissolution rates compared to their stable counterparts. For instance, in the case of Erlotinib, the dissolution rate of Form II was found to be comparable to the marketed hydrochloride salt, while other forms showed a considerable decrease. rsc.org This property is critical in areas such as in vitro assay development where consistent solution concentrations are required.

Thermodynamic Stability: Each polymorph has a specific range of temperature and pressure under which it is the most thermodynamically stable. Understanding the relative stability of polymorphs is essential to prevent unwanted phase transformations during storage or experimentation. acs.org For example, some metastable forms of Erlotinib base were found to undergo thermally induced transitions to the more stable Form I. rsc.org

Mechanical Properties: The crystal habit and mechanical properties, such as hardness and elasticity, can vary between polymorphs. This can influence powder flow, compaction behavior, and other formulation properties relevant in materials science research.

Bioavailability: In the context of biological research, differences in solubility and dissolution rate between polymorphs can significantly affect the bioavailability of a compound in in vitro and in vivo studies. The more soluble metastable forms may exhibit higher apparent bioavailability.

The study of polymorphism in quinazoline derivatives is an active area of research, driven by the need to understand and control the solid-state properties of these versatile compounds. While specific data on 6-(2-Methoxyethoxy)quinazolin-4-ol is not yet prevalent in the literature, the principles and methodologies established through the study of related compounds like Erlotinib hydrochloride provide a robust framework for future investigations into its solid-state chemistry.

Analytical Methodologies for Compound Characterization and Purity Assessment

Spectroscopic Characterization (NMR, Mass Spectrometry) for Structural Elucidation

The definitive identification of 6-(2-Methoxyethoxy)quinazolin-4-ol relies on the application of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR spectroscopy would be utilized to identify the chemical environment of the protons. The spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring, the protons of the methoxyethoxy side chain, and the N-H and O-H protons. The splitting patterns and coupling constants would help in assigning the positions of these protons.

¹³C NMR spectroscopy is crucial for determining the number and types of carbon atoms in the molecule. The spectrum would display characteristic chemical shifts for the carbonyl carbon (C4), the carbons of the quinazoline ring, and the carbons of the methoxyethoxy group.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-28.1 - 8.3s-
H-57.8 - 8.0d8.5 - 9.0
H-77.4 - 7.6dd8.5 - 9.0, 2.0 - 2.5
H-87.2 - 7.4d2.0 - 2.5
O-CH₂4.1 - 4.3t4.5 - 5.0
OCH₂-CH₂3.7 - 3.9t4.5 - 5.0
O-CH₃3.3 - 3.5s-
N-H/O-H11.0 - 12.5br s-
This is a hypothetical table based on known data for structurally similar compounds.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a common technique for such analyses. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns can provide valuable information about the different structural motifs within the molecule.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are indispensable for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradants.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of purity analysis. The development and validation of such a method would typically involve the following:

Column: A reversed-phase column, such as a C18 or C8, is commonly used for the separation of quinazoline derivatives.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), ammonium formate, or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of the main compound from its impurities. doi.org

Detection: UV detection is a standard method, with the detection wavelength selected based on the UV absorbance maximum of the compound. A photodiode array (PDA) detector can be beneficial for obtaining UV spectra of the analyte and any impurities, aiding in their identification.

Validation: The developed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

A representative HPLC method for a related quinazoline compound is detailed in the table below.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.01M Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 254 nm
This table represents a typical HPLC method for related quinazoline compounds and would require optimization for this compound.

Identification and Structural Elucidation of Process-Related Impurities and Degradants

During the synthesis of this compound, various process-related impurities may be formed. These can include unreacted starting materials, intermediates, by-products, and reagents. The identification and characterization of these impurities are critical for controlling the quality of the final product.

Potential impurities could arise from the starting materials or from side reactions during the synthesis. For instance, if the synthesis involves the reaction of an anthranilic acid derivative with a formamide (B127407) equivalent, impurities from incomplete cyclization or side reactions of the methoxyethoxy group could be anticipated.

The structural elucidation of these impurities is typically achieved by a combination of techniques:

HPLC-MS/MS: This hyphenated technique is powerful for detecting and identifying impurities. The mass-to-charge ratio of the impurity can be determined, and fragmentation patterns can provide structural clues.

Preparative HPLC: This technique can be used to isolate sufficient quantities of the impurities for further spectroscopic analysis.

NMR Spectroscopy: Once isolated, NMR (¹H, ¹³C, and 2D-NMR) is the most definitive method for the complete structural elucidation of the impurities.

Forced Degradation Studies and Stability Indicating Methods

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions that are more severe than those used for accelerated stability testing. The goal is to generate degradation products that might be observed during long-term storage.

Typical stress conditions for forced degradation studies include:

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80-100 °C).

Photolytic Degradation: Exposing the compound to UV and visible light.

The stressed samples are then analyzed by the developed HPLC method to separate the parent compound from its degradation products. A stability-indicating method is one that can resolve the main peak from all significant degradation products, ensuring that the assay for the active substance is not affected by the presence of these degradants. The degradation products can be identified and characterized using the techniques described in section 7.2.2. Studies on related quinazolin-4(3H)-one derivatives have shown that hydrolysis can lead to the opening of the quinazoline ring. rjsvd.com

Future Research Directions and Potential Applications

Design and Synthesis of Advanced Quinazolin-4-ol Scaffolds

The versatility of the quinazolin-4-ol core allows for extensive structural modifications to create advanced scaffolds with potentially enhanced biological activities. mdpi.comfrontiersin.org Synthetic chemists have a plethora of methods at their disposal, including multi-component reactions and catalyst-driven processes, to generate diverse libraries of quinazoline (B50416) derivatives. frontiersin.orgujpronline.com

Future design strategies will likely focus on:

Substitution Pattern Modification: Altering the substituents on the quinazoline ring, particularly at positions 2, 6, and 8, has been shown to be crucial for structure-activity relationships. frontiersin.org For instance, the introduction of different functional groups in place of or in addition to the 2-methoxyethoxy group at the 6-position could significantly impact the compound's properties.

Hybrid Molecule Synthesis: Creating hybrid structures by linking the quinazolin-4-ol scaffold with other pharmacologically active moieties is a promising approach. nih.gov This could involve incorporating fragments known to interact with specific biological targets, thereby creating dual-action or multi-target compounds.

Green Synthesis Methodologies: The development of environmentally friendly and efficient synthetic routes is a growing area of focus. frontiersin.org This includes the use of milder reaction conditions, atom-efficient reactions, and recyclable catalysts to produce advanced quinazolin-4-ol scaffolds. frontiersin.org

A variety of synthetic methods can be employed for these purposes:

Synthetic ApproachDescriptionPotential Application for Advanced Scaffolds
Copper-Catalyzed Reactions Ullmann-type and other copper-catalyzed cross-coupling reactions are effective for forming C-N and C-O bonds, facilitating the introduction of diverse substituents. frontiersin.orgfrontiersin.orgIntroduction of novel amine or ether linkages at various positions on the quinazoline ring.
Microwave-Assisted Synthesis The use of microwave irradiation can accelerate reaction times and improve yields for the synthesis of quinazolinone derivatives. ujpronline.comRapid generation of a library of derivatives for high-throughput screening.
One-Pot Multi-Component Reactions These reactions allow for the assembly of complex molecules from simple starting materials in a single step, increasing efficiency. frontiersin.orgfrontiersin.orgEfficient construction of complex quinazoline-based scaffolds with multiple points of diversity.
Nucleophilic Aromatic Substitution This reaction is useful for introducing various nucleophiles onto the quinazoline ring, particularly at the 4-position. beilstein-journals.orgModification of the 4-position with different functional groups to modulate biological activity.

Exploration of Novel Biological Targets for 2-Methoxyethoxy Quinazolines

While quinazoline derivatives are well-known for their interactions with targets like the epidermal growth factor receptor (EGFR), there is a vast landscape of other potential biological targets to explore. acs.orgnih.gov The unique structural features of 6-(2-Methoxyethoxy)quinazolin-4-ol and its analogs may confer selectivity for novel or underexplored proteins.

Potential new biological targets include:

Kinases beyond EGFR: A broad screening against a panel of kinases could reveal unexpected inhibitory activities. sci-hub.st For example, some quinazoline derivatives have shown activity against VEGFR2, a key player in angiogenesis. nih.govmdpi.com

Enzymes involved in metabolic pathways: Investigating the effect of these compounds on enzymes crucial for disease progression, such as tyrosinase, could open new research avenues. researchgate.net

Immune Checkpoint Proteins: The role of quinazolines as modulators of the immune system is an emerging area. nih.gov Compounds could be designed to target proteins like PD-L1 or IDO1, which are involved in immune evasion by cancer cells. nih.gov

Bacterial Enzymes: Given the broad biological activity of quinazolines, exploring their potential as inhibitors of bacterial enzymes like DNA gyrase is a valid research direction. nih.govarabjchem.org

Integration of Synthetic Biology and Chemoinformatics in Compound Development

The convergence of synthetic biology and chemoinformatics offers powerful tools to accelerate the development of novel quinazoline-based compounds.

Chemoinformatics plays a crucial role in:

In Silico Design and Screening: Computational methods like Quantitative Structure-Activity Relationship (QSAR) analysis can predict the biological activity of designed molecules before their synthesis, saving time and resources. acs.orgnih.gov Molecular docking and dynamics simulations can provide insights into the binding modes of these compounds with their biological targets. acs.orgnih.gov

ADMET Prediction: Chemoinformatic tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to prioritize those with favorable profiles for further investigation. nih.gov

Library Design: These techniques aid in the design of diverse and targeted compound libraries for screening against various biological targets. researchgate.net

Synthetic biology can contribute by:

Engineering Biosynthetic Pathways: While not directly applicable to the synthesis of this specific chemical, engineered microorganisms could potentially produce precursors or analogs of quinazolines.

Developing Target-Based Screening Platforms: Genetically modified cells or organisms can be used to create highly specific and sensitive assays for testing the activity of new compounds against a particular biological target.

The integration of these fields allows for a more rational and efficient drug discovery and development process, moving from initial hit identification to lead optimization in a more streamlined manner. nih.govacs.org

Development of Innovative Delivery Systems for Research Compounds (Excluding human application)

To enhance the utility of research compounds like this compound in preclinical studies, innovative delivery systems are being developed. These systems aim to improve solubility, stability, and targeting to specific cells or tissues in a laboratory setting.

Examples of such delivery systems include:

Nanoparticle-based platforms: Encapsulating quinazoline derivatives within nanoparticles can improve their delivery to target sites in in vitro and in vivo research models. acs.orgresearchgate.net This can enhance their efficacy in experimental settings. acs.org

Liposomal formulations: Liposomes can be used to encapsulate both hydrophilic and hydrophobic compounds, potentially improving the delivery of quinazoline derivatives in research applications.

Polymeric micelles: These systems can solubilize poorly water-soluble compounds, facilitating their use in aqueous-based biological assays.

These advanced delivery systems are crucial for accurately evaluating the biological activity and potential of research compounds in non-human experimental models. bohrium.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.